

Application Notes and Protocols for Gpr183-IN-1 in Cell Culture Experiments

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Compound of Interest

Compound Name: Gpr183-IN-1

Cat. No.: B15607906

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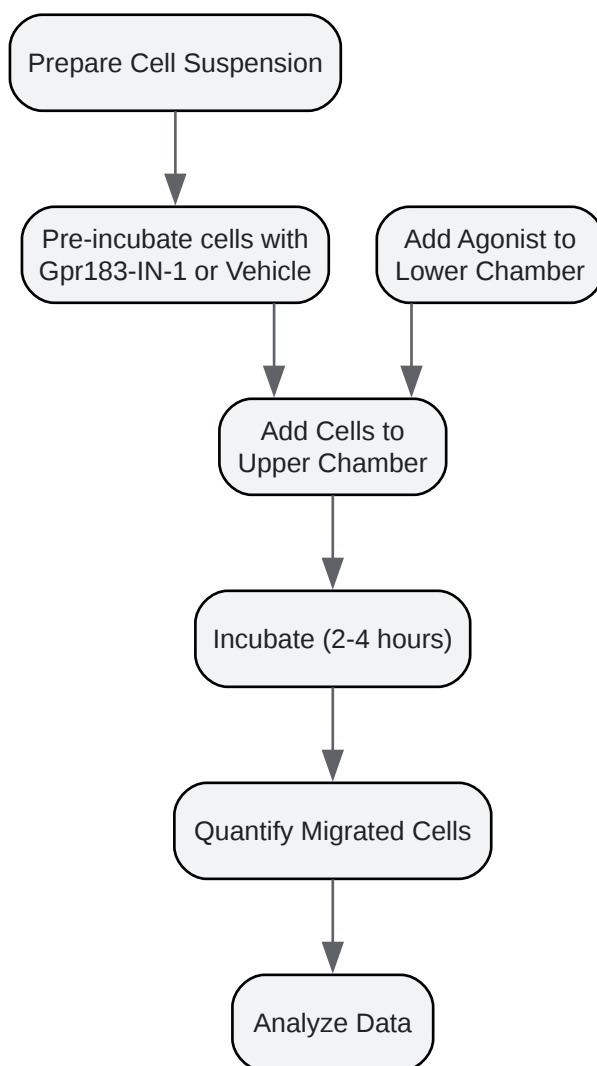
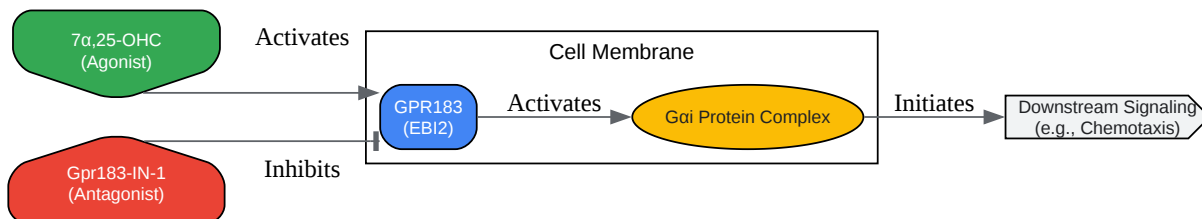
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Gpr183-IN-1** is a potent and selective inhibitor of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a receptor for oxysterols, with 7 α ,25-dihydroxycholesterol (7 α ,25-OHC) being its most potent endogenous agonist. The activation of GPR183 and its subsequent signaling through G α i proteins play a crucial role in mediating the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells.^{[1][2][3][4][5]} By inhibiting this pathway, **Gpr183-IN-1** serves as a valuable tool for studying the physiological and pathological roles of GPR183 in immune responses, inflammatory diseases, and potentially other conditions. These application notes provide detailed protocols and optimal concentration ranges for the use of **Gpr183-IN-1** in cell culture experiments.

Mechanism of Action

Gpr183-IN-1 acts as an antagonist or inverse agonist at the GPR183 receptor. It competitively binds to the receptor, preventing the binding of its natural oxysterol ligands. This blockade inhibits the G α i-mediated signaling cascade, which would otherwise lead to downstream cellular responses such as chemotaxis.

GPR183 Signaling Pathway Diagram



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